
4-Methyl-N,N-bis(4-methylmorpholin-3-yl)morpholin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N,N-bis(4-methylmorpholin-3-yl)morpholin-3-amine is a chemical compound with the molecular formula C₁₅H₃₀N₄O₃. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. This compound is characterized by the presence of three morpholine rings, each substituted with a methyl group, making it a unique and complex structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N,N-bis(4-methylmorpholin-3-yl)morpholin-3-amine typically involves the reaction of 4-methylmorpholine with appropriate reagents to introduce the additional morpholine rings. One common method includes the use of 1,2-amino alcohols as starting materials, which undergo coupling, cyclization, and reduction reactions to form the desired product . The reaction conditions often involve the use of transition metal catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and efficiency, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N,N-bis(4-methylmorpholin-3-yl)morpholin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where one of the morpholine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N,N-bis(4-methylmorpholin-3-yl)morpholin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-N,N-bis(4-methylmorpholin-3-yl)morpholin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylmorpholine: A simpler morpholine derivative with a single methyl group.
4-Methylmorpholine: Another related compound with a single morpholine ring and a methyl group.
Uniqueness
4-Methyl-N,N-bis(4-methylmorpholin-3-yl)morpholin-3-amine is unique due to its complex structure with three morpholine rings, each substituted with a methyl group
Eigenschaften
CAS-Nummer |
143966-88-5 |
|---|---|
Molekularformel |
C15H30N4O3 |
Molekulargewicht |
314.42 g/mol |
IUPAC-Name |
4-methyl-N,N-bis(4-methylmorpholin-3-yl)morpholin-3-amine |
InChI |
InChI=1S/C15H30N4O3/c1-16-4-7-20-10-13(16)19(14-11-21-8-5-17(14)2)15-12-22-9-6-18(15)3/h13-15H,4-12H2,1-3H3 |
InChI-Schlüssel |
NSKGWPNMCNCIHO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOCC1N(C2COCCN2C)C3COCCN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


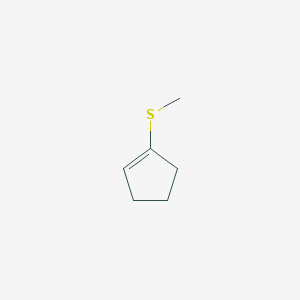
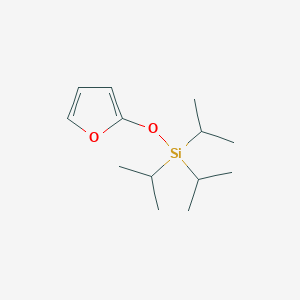
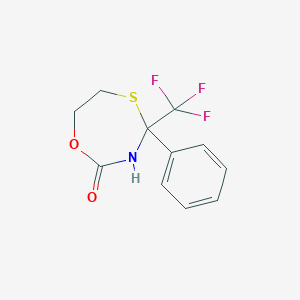
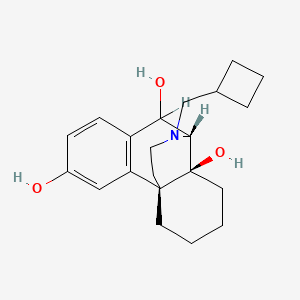
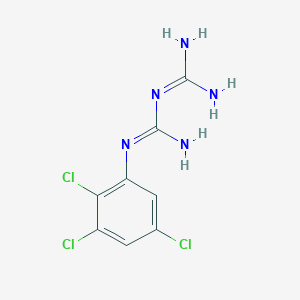

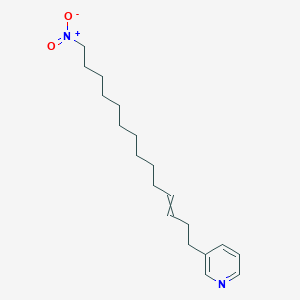
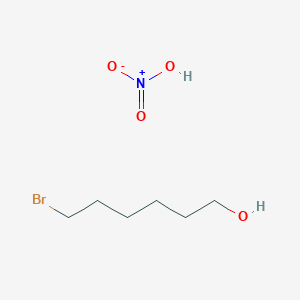
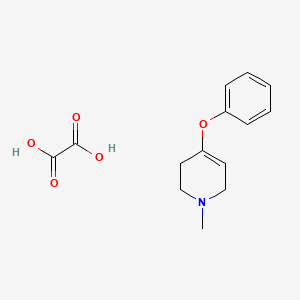
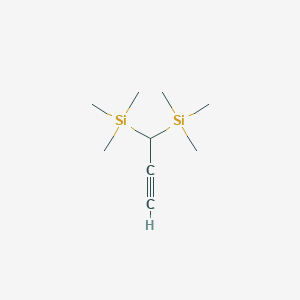
![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
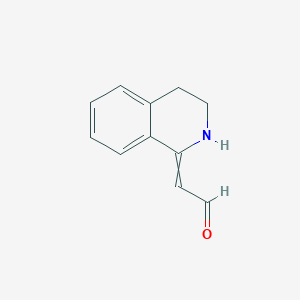
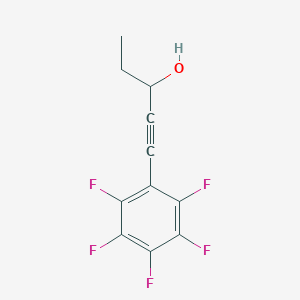
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
